
2,2,5,6,6-Pentamethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,6,6-Pentamethylhept-4-en-3-one is an organic compound with the molecular formula C12H22O. It is a yellow liquid with a boiling point of 177°C and a density of 0.839 g/cm³ . This compound is known for its unique structure, which includes multiple methyl groups and a double bond, making it a subject of interest in various chemical studies.
Preparation Methods
2,2,5,6,6-Pentamethylhept-4-en-3-one can be synthesized through several methods. One common synthetic route involves the reaction of pinacolone with potassium t-butoxide . The reaction conditions typically include an inert atmosphere and a solvent such as tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,5,6,6-Pentamethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or hydrogen halides.
Scientific Research Applications
2,2,5,6,6-Pentamethylhept-4-en-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,5,6,6-Pentamethylhept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins and enzymes .
Comparison with Similar Compounds
2,2,5,6,6-Pentamethylhept-4-en-3-one can be compared with similar compounds such as 2,2,4,6,6-Pentamethylhept-3-ene and 3,4,5,6,6-Pentamethylhept-3-en-2-one . These compounds share structural similarities but differ in the position of the double bond and the presence of functional groups. The unique structure of this compound, with its specific arrangement of methyl groups and the double bond, contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
3205-31-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-2,2,5,6,6-pentamethylhept-4-en-3-one |
InChI |
InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3/b9-8+ |
InChI Key |
JDSKGLJSYUSELX-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C(C)(C)C)/C(C)(C)C |
SMILES |
CC(=CC(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


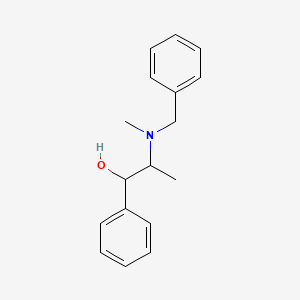
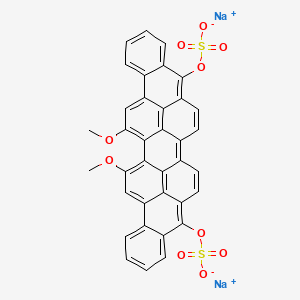
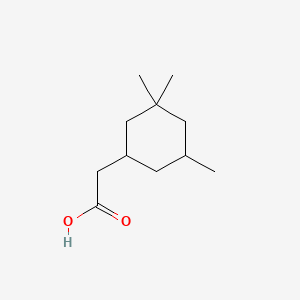
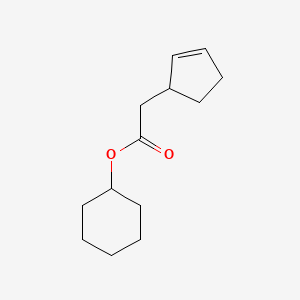


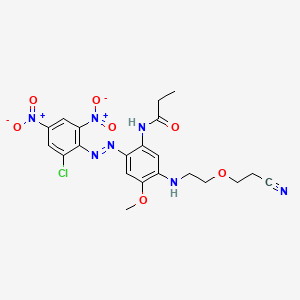
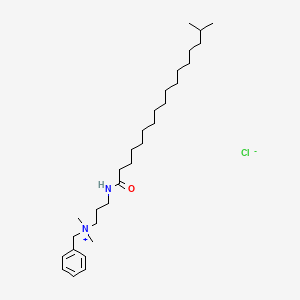
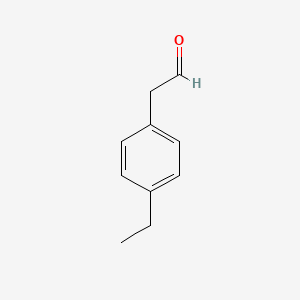
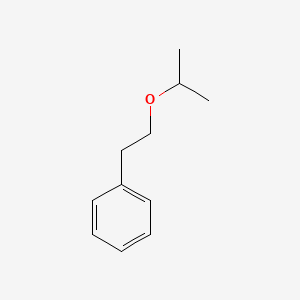
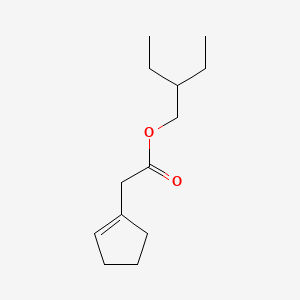

![BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-](/img/structure/B1616911.png)

